molecular formula C17H11BrFN3O4 B1678808 Ranirestat CAS No. 147254-64-6

Ranirestat

Cat. No.: B1678808
CAS No.: 147254-64-6
M. Wt: 420.2 g/mol
InChI Key: QCVNMNYRNIMDKV-QGZVFWFLSA-N
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Description

Ranirestat is a potent aldose reductase inhibitor developed for the treatment of diabetic neuropathy. It is known for its ability to reduce the accumulation of sorbitol in cells, which is a significant factor in diabetic complications .

Biochemical Analysis

Biochemical Properties

Ranirestat plays a significant role in biochemical reactions as it acts by reducing sorbitol accumulation in cells . Aldose reductase, the enzyme it interacts with, catalyzes one of the steps in the sorbitol pathway which is responsible for the formation of fructose from glucose .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those that are not insulin sensitive, including lenses, peripheral nerves, and renal glomeruli . It influences cell function by reducing sorbitol accumulation, thereby preventing osmotic damage that can lead to conditions such as retinopathy and neuropathy .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol that causes diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .

Temporal Effects in Laboratory Settings

In a study involving spontaneously diabetic Torii (SDT) rats, this compound was administered once daily for 40 weeks . The results showed that this compound appears to have an effect on motor nerve function in mild to moderate diabetic sensorimotor polyneuropathy (DSP), but failed to show a statistically significant difference in sensory nerve function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in SDT rats, significant improvement in nerve conduction velocity was observed with 20 and 40 mg/day this compound treatment .

Metabolic Pathways

This compound is involved in the sorbitol pathway, a metabolic pathway where it interacts with the enzyme aldose reductase . By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its mechanism of action suggests that it is able to penetrate cells and inhibit aldose reductase, thereby influencing its distribution within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the same subcellular compartments as aldose reductase, the enzyme it inhibits .

Preparation Methods

The synthesis of Ranirestat involves several steps, including the preparation of key intermediates. One notable method involves the use of a porcine liver esterase substitute enzyme for the production of the key intermediate ASI-2. This method combines chemical synthesis and bioconversion, resulting in a higher yield compared to traditional methods .

Chemical Reactions Analysis

Ranirestat undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVNMNYRNIMDKV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163642
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147254-64-6
Record name Ranirestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147254-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ranirestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ranirestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ranirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RANIRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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